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MK3281

HCV Genotype Coverage Antiviral Potency Replicon Assay

Researchers seeking a well-characterized HCV NS5B finger-loop inhibitor often encounter compounds with undefined genotype selectivity, compromising experimental reproducibility. MK3281 addresses this gap with a distinctive, empirically validated profile: • Genotype 3 Coverage: Retains potent activity against GT3a replicons (EC50=37 nM), unlike thumb site II inhibitors such as GS-9669 that lack GT3 activity. • Defined Selectivity: >1000-fold selectivity over human DNA polymerases α, β, and γ (IC50 >50 µM), providing a quantitative benchmark for host-polymerase counter-screens. • Structural Insight: Co-crystal structure with NS5B (PDB: 2XWY) enables rational resistance-mutation studies and computational modeling.

Molecular Formula C29H37N3O3
Molecular Weight 475.6 g/mol
CAS No. 886041-60-7
Cat. No. B1676617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK3281
CAS886041-60-7
Synonyms14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-indolo(1,2-e)(1,5)benzoxazocine-11-carboxylic acid
MK 3281
MK-3281
MK3281
Molecular FormulaC29H37N3O3
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1CN2C3=C(C=CC(=C3)C(=O)O)C(=C2C4=CC=CC=C4OC1)C5CCCCC5
InChIInChI=1S/C29H37N3O3/c1-30(2)15-16-31(3)22-18-32-25-17-21(29(33)34)13-14-23(25)27(20-9-5-4-6-10-20)28(32)24-11-7-8-12-26(24)35-19-22/h7-8,11-14,17,20,22H,4-6,9-10,15-16,18-19H2,1-3H3,(H,33,34)/t22-/m1/s1
InChIKeyYQUCBFIQSJVCOR-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK3281: Non-Nucleoside HCV NS5B Finger-Loop Inhibitor


MK3281 is a non-nucleoside hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase inhibitor with the chemical name (7R)-14-cyclohexyl-7-{[2-(dimethylamino)ethyl](methyl)amino}-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylic acid [1]. It belongs to the tetracyclic indole class of compounds and functions as a finger-loop inhibitor that binds to an allosteric site in the thumb domain of the NS5B polymerase, preventing the elongation step of viral RNA synthesis [2]. MK3281 exhibits an IC50 of 6 nM against the NS5B polymerase enzyme and demonstrates oral bioavailability in preclinical models [1]. The compound was advanced to Phase 1 clinical evaluation by Merck before development was discontinued [3].

Non-nucleoside NS5B polymerase inhibitor targeting finger-loop allosteric site
Reported replicon activity across HCV genotypes 1a, 1b, and 3a
Defined co-crystal structure (PDB: 2XWY) for binding-mode investigation

MK3281 Substitution Limitations


Within the class of HCV NS5B non-nucleoside inhibitors, compounds bind to distinct allosteric pockets on the polymerase enzyme, each exhibiting fundamentally different genotype coverage profiles and resistance mutation susceptibility patterns [1]. MK3281 binds to the thumb domain finger-loop region and demonstrates nanomolar potency against genotypes 1a, 1b, and 3a while showing approximately 50- to 70-fold reduced activity against genotype 2 [2]. In contrast, thumb site II inhibitors such as BMS-791325 retain potent activity against genotype 2 but show variable potency against genotype 6a, while finger-loop inhibitor GS-9669 lacks useful activity against genotypes 2 through 4 [3]. The binding pocket occupancy and resulting genotype selectivity are intrinsic to each chemotype and cannot be inferred or extrapolated across different inhibitor subclasses, meaning that substitution without empirical validation would compromise experimental reproducibility and potentially invalidate genotype-specific study conclusions [1].

Allosteric Site
NS5B inhibitors target distinct binding pockets; finger-loop vs thumb II inhibitors shift genotype coverage profiles
Genotype Selectivity
MK3281 shows markedly lower potency against genotype 2 replicons compared to some thumb site II inhibitors
Resistance Profile
Binding mode differences may alter resistance mutation susceptibility; direct substitution may compromise study conclusions

MK3281 Comparative Evidence


Genotype 3a Antiviral Activity

MK3281 maintains consistent nanomolar potency across genotypes 1a, 1b, and 3a (EC50 values: 12-41 nM in 10% FCS) [1]. This contrasts with the thumb site II inhibitor GS-9669, which exhibits a mean EC50 ≤ 11 nM in genotype 1 and 5 replicon assays but lacks useful activity against genotypes 2 through 4 [2].

GT3a Activity
Cross-study comparable
MK3281 EC50 = 37 nM (10% FCS) vs GS-9669 inactive
Distinguishes GT3 coverage from thumb site II inhibitors
In vitro replicon data; confirmatory studies advised
HCV Genotype Coverage Antiviral Potency Replicon Assay

Human Polymerase Selectivity

MK3281 exhibits >1000-fold selectivity over human DNA polymerases α, β, and γ, with IC50 values >50 µM against these host enzymes [1]. In comparison, comprehensive selectivity data against human polymerases is not uniformly reported for many NS5B inhibitor analogs, including TMC647055 for which such quantitative host polymerase selectivity data is not prominently documented in primary disclosures [2].

Host Polymerase Selectivity
Reported selectivity margin
>1000-fold over human DNA pol α, β, γ (IC50 >50 µM)
Supports off-target profiling in host enzyme context
Comparator TMC647055 lacks quantitative host selectivity data
Target Selectivity Off-Target Profiling Safety Pharmacology

Genotype 2 Reduced Susceptibility

MK3281 displays pronounced genotype selectivity, with activity against genotype 2a (EC50 = 2018 nM) and 2b (EC50 = 1833 nM) reduced by approximately two orders of magnitude compared to genotype 1b (EC50 = 9 nM) [1]. In contrast, BMS-791325 maintains significant activity against genotype 2 with EC50 values in the low nanomolar range [2].

GT2 Susceptibility
Cross-study comparable
MK3281 GT2a EC50 = 2018 nM (~200-fold vs GT1b) vs BMS-791325 low nM
Genotype-dependent selectivity; not for GT2 models
Contrasts with thumb II inhibitor broad GT2 coverage
Genotype Selectivity Viral Replicon HCV Subtype Profiling

Clinical Antiviral Activity

MK3281 was evaluated in a Phase 1 clinical trial (NCT00635804) that assessed safety, tolerability, pharmacokinetics, and antiviral activity in HCV-infected male participants [1]. The study included multiple ascending dose cohorts with doses ranging from 100 mg to 1200 mg BID [1]. In contrast, thumb site II inhibitor GS-9669 demonstrated significant antiviral activity in GT1 patients at doses of 50-500 mg QD or BID over 3 days, with mean maximal HCV RNA reductions reported [2].

Clinical Antiviral Activity
Phase 1 trial context
MK3281 Phase 1 (100-1200 mg BID) vs GS-9669 Phase 1 (50-500 mg QD/BID)
Reported human PK/PD endpoint context for research review
Discontinued compound; data for reference only
Clinical Pharmacology Antiviral Efficacy Viral Kinetics

Finger-Loop Binding Mode

X-ray crystallography confirms MK3281 binds to the thumb domain finger-loop region of HCV NS5B polymerase (PDB: 2XWY), inducing a conformational change that locks the polymerase in an inactive state prior to elongation [1]. In comparison, BMS-791325 binds to a distinct thumb pocket and directly displaces the finger loop, with the L30S variant used to probe finger-thumb interaction impact on binding kinetics [2].

Binding Mode
Structural evidence
X-ray co-crystal PDB: 2XWY; finger-loop pocket
Defined allosteric site for resistance and synergy studies
Distinct from BMS-791325 thumb pocket binding
X-ray Crystallography Binding Mode Allosteric Inhibition

MK3281 Research Applications


Genotype 3 HCV Replication Studies

MK3281 is suitable for experimental models investigating genotype 3 HCV replication, as it demonstrates consistent nanomolar potency against GT3a replicons (EC50 = 37 nM in 10% FCS) comparable to its activity against GT1 [1]. This distinguishes it from thumb site II inhibitors such as GS-9669, which lack useful activity against genotype 3 [2]. Researchers conducting genotype 3-specific studies should prioritize MK3281 over thumb site II inhibitors when GT3 coverage is required.

Selectivity and Off-Target Profiling

MK3281 is an appropriate reference compound for studies requiring well-characterized selectivity against host polymerases. Its documented >1000-fold selectivity over human DNA polymerases α, β, and γ (IC50 >50 µM) provides a quantitative benchmark for evaluating compound selectivity in HCV polymerase inhibitor development programs [1]. This established selectivity profile reduces experimental uncertainty when interpreting cellular toxicity outcomes.

Finger-Loop Binding Site Mechanistic Studies

With a resolved co-crystal structure with HCV NS5B polymerase (PDB: 2XWY), MK3281 is an ideal tool compound for investigating finger-loop binding site interactions, conformational changes associated with allosteric inhibition, and structure-based drug design efforts targeting the thumb domain [1]. The defined binding mode enables rational design of resistance mutation studies and supports computational modeling of inhibitor-polymerase interactions.

Genotype Selectivity Comparison

MK3281 exhibits a distinctive genotype selectivity signature: high potency against GT1a/b and GT3a but dramatically reduced activity against GT2a (EC50 = 2018 nM, approximately 200-fold lower than GT1b) [1]. This pronounced selectivity profile makes MK3281 valuable as a comparator compound in studies examining genotype-dependent differences in NS5B inhibitor susceptibility, particularly when contrasting with compounds like BMS-791325 that show broader GT2 coverage [2].

Application
Selection Property
Validation Focus
Genotype 3a Replicon Studies
Reported GT3a activity distinct from thumb II inhibitors
GT3 replicon EC50 profiling
Host Enzyme Selectivity Profiling
Documented selectivity margin over human DNA polymerases
Host polymerase IC50 benchmarking
Finger-Loop Binding Site Investigation
Co-crystal structure (PDB: 2XWY) defines binding interactions
Allosteric mechanism and resistance mutation mapping
Genotype Selectivity Profiling
Genotype-dependent susceptibility signature (GT1/3 vs GT2)
Replicon EC50 comparison across genotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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